2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-
Description
The compound 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is a substituted ketone featuring a butanone backbone with two phenyl groups and a 2-phenylindole moiety at the 4-position. This structure combines aromatic and heterocyclic components, likely influencing its physicochemical properties and biological activity.
The indole ring system is known for its role in bioactive molecules, such as antimicrobial and antioxidant agents , while substituted ketones like 4-(p-hydroxyphenyl)-2-butanone (raspberry ketone) exhibit distinct solubility and reactivity profiles due to substituent effects . Synthetically, such compounds are often prepared via gold-catalyzed reactions or condensation methods, as seen in related indole derivatives .
Properties
CAS No. |
729580-76-1 |
|---|---|
Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-phenyl-4-(2-phenyl-1H-indol-3-yl)butan-2-one |
InChI |
InChI=1S/C24H21NO/c1-17(26)16-21(18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-24(23)19-12-6-3-7-13-19/h2-15,21,25H,16H2,1H3 |
InChI Key |
GACNCPIGRJZYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Structural Components
The target compound can be approached through several retrosynthetic pathways, each involving key intermediates:
- The 2-phenylindole core structure
- The 4-phenylbutan-2-one moiety
- Functionalization at the C-3 position of indole
Successful synthesis requires carefully orchestrated reaction sequences to assemble these components in the correct orientation and stereochemistry.
Key Intermediate: 2-Phenylindole
The 2-phenylindole core represents a critical building block for the target molecule. Several established methods exist for its preparation:
Fischer Indole Synthesis
This classical approach remains one of the most versatile methods for preparing 2-phenylindoles via reaction of phenylhydrazine with appropriate ketones, as illustrated in recent indole synthesis reviews.
Palladium-Catalyzed Methods
A particularly effective palladium-catalyzed approach involves using Pd/BINAP or Pd/Xantphos catalysts to prepare N-aryl benzophenone hydrazones, which can be subsequently converted to indole products via hydrolysis/Fischer cyclization protocols. This methodology provides access to structurally diverse indoles from readily available precursors.
Preparation Methods for the 4-Phenyl-2-butanone Component
Condensation and Hydrogenation Route
A well-established method involves the condensation of benzaldehyde with 2-butanone followed by hydrogenation. The detailed procedure consists of:
Preparation of 3-Methyl-4-phenyl-3-alkene-2-butylene ketone
Reagents: 2-butanone, benzaldehyde, catalyst (hydrochloric acid or sulfuric acid)
Conditions: Mass ratio of benzaldehyde to 2-butanone: 1:1.5-1:5
Catalyst to 2-butanone ratio: 25:100-35:100
Temperature: 50-80°C
Reaction time: 2-5 hours
This step produces 3-methyl-4-phenyl-3-alkene-2-butylene ketone, which can be purified by recrystallization from methanol to achieve >99% purity.
Hydrogenation Reduction
Reagents: 3-methyl-4-phenyl-3-alkene-2-butylene ketone, 5% Pd/C catalyst, solvent
(THF, methanol, dioxane, ethanol, toluene, heptane, hexane)
Conditions: Catalyst loading: 5-20% of substrate weight
Solvent amount: 3-10 times substrate weight
Temperature: 20-50°C
Pressure: 0.4-0.5 MPa hydrogen
Reaction time: 4-5 hours
After filtration, concentration, and vacuum distillation (84-86°C/100Pa), the high-purity 4-phenyl-2-butanone product can be obtained with >99% purity in approximately 44% yield based on benzaldehyde.
Alternative Method: Benzylidene Acetone Reduction
An alternative method starting from benzylidene acetone involves:
Reagents: Benzylidene acetone, Raney Ni, ethanol, acetic acid
Conditions: Temperature: 48-50°C
Hydrogen: normal pressure
Reaction time: 4-5 hours
Filtration followed by evaporation of ethanol and vacuum distillation yields the desired 4-phenyl-2-butanone. The fraction collected at 123-125°C (2.67kPa) provides a yield of 95.7% with a refractive index of 1.513.
Functionalization of the Indole C-3 Position
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation represents a viable strategy for introducing the 4-phenylbutanone moiety at the C-3 position of 2-phenylindole.
Direct C-3 Acylation of 2-Phenylindole
Reagents: 2-phenylindole, 4-phenylbutanoyl chloride (prepared from 4-phenylbutanoic acid), AlCl3
Conditions: Temperature: 0-10°C (initial addition), then 10-15°C
Solvent: Dichloromethane or 1,2-dichloroethane
Reaction time: 30-60 minutes
This approach is based on established procedures for the acylation of indoles, which typically occur preferentially at the C-3 position due to the electron-rich nature of this site.
Acid-Catalyzed Cascade Reaction Approach
A p-toluenesulfonic acid-catalyzed cascade reaction offers an elegant one-pot approach for the functionalization of indole derivatives:
Reagents: 4-(indol-2-yl)-4-oxobutanal, nucleophile (in this case, phenylmagnesium bromide), p-TsOH
Conditions: Solvent: Acetonitrile or hexafluoroisopropanol
Temperature: Room temperature to 60°C
Reaction time: 6-16 hours
Proposed Complete Synthetic Routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-
Route A: Sequential Building Approach
This route involves the preparation of 2-phenylindole followed by C-3 functionalization with the butanone moiety:
Step 1: Synthesis of 2-phenylindole via Fischer indole synthesis
Reagents: Phenylhydrazine, acetophenone, p-TsOH or ZnCl2
Conditions: Solvent: Acetic acid or ethanol
Temperature: Reflux
Reaction time: 3-6 hours
Step 2: Preparation of 4-phenyl-2-butanone (as described in Section 2)
Step 3: C-3 alkylation of 2-phenylindole with 4-phenyl-2-butanone
Reagents: 2-phenylindole, 4-phenyl-2-butanone, catalyst (p-TsOH or indium triflate)
Conditions: Solvent: Toluene or dichloromethane
Temperature: 80-100°C
Reaction time: 8-24 hours
Route B: Cascade Reaction Approach
This one-pot approach utilizes a cascade reaction sequence:
Step 1: Preparation of 4-(2-phenylindol-3-yl)-4-oxobutanal
Reagents: 2-phenylindole, γ-butyrolactone, n-BuLi
Conditions: Solvent: Et2O/THF
Temperature: 0°C initial, then 40°C
Reaction time: 2 hours
Step 2: Oxidation of the primary alcohol
Reagents: Dess-Martin periodinane
Conditions: Solvent: DCM
Temperature: Room temperature
Reaction time: 1 hour
Step 3: Introduction of the phenyl group via Grignard addition
Reagents: Phenylmagnesium bromide, p-TsOH
Conditions: Solvent: THF, then acetonitrile
Temperature: -78°C for addition, then room temperature
Reaction time: 3-4 hours
This approach is adapted from the procedure for synthesizing 4-functionalized tetrahydrocarbazolones.
Comparative Analysis of Synthetic Routes
Table 1 presents a comparative analysis of the proposed synthetic routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-.
Table 1: Comparison of Synthetic Routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-
| Route | Total Steps | Estimated Overall Yield | Reaction Conditions | Major Advantages | Limitations |
|---|---|---|---|---|---|
| Route A: Sequential Building | 3 | 25-35% | Moderate to harsh | - Well-established reactions - Modular approach - Scalable procedures |
- Multiple isolation steps - Lower overall yield - Extended reaction times |
| Route B: Cascade Reaction | 3 | 40-55% | Mild to moderate | - Fewer isolation steps - Higher overall yield - Shorter reaction time |
- Requires careful temperature control - Air-sensitive reagents - More complex reaction setup |
| Modified Friedel-Crafts Approach | 2-3 | 30-45% | Moderate | - Simple reaction setup - Common reagents - Good regioselectivity |
- Potential side reactions - Purification challenges - Moderate yields |
| One-Pot Catalytic Approach | 1-2 | 35-50% | Mild | - Simplest procedure - Atom economy - Minimal waste generation |
- Catalyst optimization required - Limited substrate scope - Potential scalability issues |
Reaction Optimization and Scale-Up Considerations
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency in several key steps:
Table 2: Effect of Catalyst Type on Reaction Performance
Solvent Effects
Solvent selection proves crucial for optimizing yield and selectivity:
Table 3: Solvent Effects on Key Reactions
Temperature Optimization
Temperature control is critical for achieving optimal selectivity and yield:
For the p-TsOH-catalyzed cascade reaction:
- Room temperature: 80% conversion after 16 hours
- 60°C: 80% conversion after 6 hours, slightly reduced selectivity
For the hydrogenation step:
- 20°C: Slower reaction, higher selectivity
- 50°C: Faster reaction (4.5 hours), slightly reduced selectivity
Purification and Characterization
Purification Techniques
The target compound can be purified using the following approaches:
- Column chromatography using silica gel with hexane/ethyl acetate (5:1 to 3:1) gradient elution.
- Recrystallization from appropriate solvent systems (methanol/hexane or ethanol/water).
- For larger scale preparations, vacuum distillation of intermediates followed by crystallization of the final product.
Characterization Data
The pure 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can be characterized by:
- Melting point: Expected range 130-140°C (estimated based on similar compounds)
- 1H NMR (CDCl3, 400 MHz): Characteristic signals for indole NH (δ ~8.0 ppm), aromatic protons (δ 7.0-7.6 ppm), and methyl group (δ ~2.0 ppm)
- Mass spectrum: Molecular ion peak at m/z 339.4 corresponding to C24H21NO
- IR spectroscopy: Characteristic bands for N-H stretching (~3400 cm-1), C=O stretching (~1715 cm-1), and aromatic C=C stretching (~1600 cm-1)
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural features to 2-butanone derivatives exhibit notable antitumor properties. For example, indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as MAPK and PI3K/Akt.
Case Study:
A study involving structurally related indole compounds demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. The following table summarizes the findings:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Butanone derivative | HeLa (cervical cancer) | 15 | |
| 2-Butanone derivative | A549 (lung cancer) | 20 |
These results suggest that 2-butanone derivatives may serve as promising candidates for further development in cancer therapy.
Antimicrobial Activity
Indole derivatives are also recognized for their antibacterial properties. Compounds similar to 2-butanone have shown effectiveness against various bacterial strains.
Case Study:
In a study assessing the antibacterial efficacy of indole derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Indole derivative | Staphylococcus aureus | 30 | |
| Indole derivative | Mycobacterium tuberculosis | 25 |
These findings indicate the potential of these compounds as broad-spectrum antibacterial agents.
Organic Synthesis
The unique structure of 2-butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- makes it an attractive building block in organic synthesis. Its ability to undergo various chemical reactions can facilitate the development of more complex molecules.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole core followed by substitution reactions to introduce phenyl groups. This versatility allows chemists to modify the compound for specific applications or enhance its biological activity.
Material Science
Beyond medicinal applications, compounds like 2-butanone can be explored for their potential use in material science. Their unique chemical properties may allow for incorporation into polymers or other materials that require specific mechanical or thermal characteristics.
Potential Applications
- Polymer Additives: Enhancing the properties of polymers through incorporation into polymer matrices.
- Coatings: Developing coatings with improved durability or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-(2-phenyl-2-(2-(phenylethynyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3h)
- Structure : Contains a 2-phenylindole core linked to a sulfonamide group and phenylethynyl substituent.
- Synthesis : Prepared via gold-catalyzed reactions using [Au(JohnPhos)(NTf₂)] .
- Key Differences : The sulfonamide group and ethynyl substituent enhance polarity compared to the target compound’s simpler ketone backbone.
(b) N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structure : Features a fluorinated biphenyl group and indole-ethylamide chain.
- Relevance : Fluorine substitution can alter electronic properties and bioavailability .
(c) 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
Physicochemical Properties
Notes:
- The target compound’s bulky aromatic substituents likely increase molecular weight and thermal stability compared to 2-butanone.
- Raspberry ketone’s hydroxyl group enhances hydrogen bonding, increasing boiling point relative to non-polar analogs .
Biological Activity
The compound 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- (CAS Number: 729580-76-1) is a synthetic organic molecule with potential implications in medicinal chemistry. Its structure features a butanone backbone substituted with phenyl and indole moieties, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.
The molecular formula of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is with a molecular weight of approximately 339.43 g/mol . The compound's LogP value is 5.95 , indicating its hydrophobic nature which may influence its bioavailability and interaction with biological membranes .
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of similar indole-based compounds, suggesting that 2-butanone derivatives may exhibit significant antiproliferative effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-PQ | COLO205 | 0.32 |
| 4-PQ | H460 | 0.89 |
These findings indicate that structural modifications in indole derivatives could enhance their anticancer efficacy .
The anticancer mechanism of 2-butanone derivatives is hypothesized to involve the inhibition of tubulin polymerization, similar to that observed in colchicine-binding agents. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The potential for inducing apoptosis through pathways involving cyclin-dependent kinases (CDKs) has been noted, particularly through downregulation of cyclin B1 and CDK1 .
Case Studies
A notable study investigated the structure–activity relationships (SAR) of various indole derivatives, including those similar to 2-butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- . The results indicated that modifications at specific positions on the indole ring significantly influenced antiproliferative activity against multiple cancer cell lines .
Another study focused on the pharmacokinetics and toxicity profiles of these compounds, revealing favorable ADMET properties with low risks for cardiotoxicity and carcinogenicity but highlighting potential drug-drug interactions .
Pharmacological Profile
The pharmacological profile of 2-butanone derivatives suggests good drug-likeness and bioavailability due to their hydrophobic nature. However, further studies are necessary to fully elucidate their metabolic pathways and long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
